5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
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Overview
Description
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is a complex organic compound featuring a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methylphenyl and 2-thienyl derivatives, followed by their coupling with pyrido-thieno-triazinone precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives with altered functional groups .
Scientific Research Applications
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to target proteins and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: A compound with similar trifluoromethyl and thienyl groups, used in polymer chemistry.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: Compounds with similar thieno-pyridine structures, used as host materials for organic light-emitting diodes.
Uniqueness
3-(4-methylphenyl)-7-(2-thienyl)-9-(trifluoromethyl)pyrido[3’,2’:4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one is unique due to its combination of aromatic and heterocyclic structures, along with the presence of a trifluoromethyl group. This combination imparts distinct chemical properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C20H11F3N4OS2 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-11-thiophen-2-yl-13-(trifluoromethyl)-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one |
InChI |
InChI=1S/C20H11F3N4OS2/c1-10-4-6-11(7-5-10)27-19(28)17-16(25-26-27)15-12(20(21,22)23)9-13(24-18(15)30-17)14-3-2-8-29-14/h2-9H,1H3 |
InChI Key |
WUOVEFRHYPQTLO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N=N2 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=C(S3)N=C(C=C4C(F)(F)F)C5=CC=CS5)N=N2 |
Origin of Product |
United States |
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